molecular formula C7H13F2NO B15227382 3-(Difluoromethoxy)-4-methylpiperidine

3-(Difluoromethoxy)-4-methylpiperidine

Cat. No.: B15227382
M. Wt: 165.18 g/mol
InChI Key: OIDIUVNKEJJVHD-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-methylpiperidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The presence of the difluoromethoxy group imparts distinct chemical and physical characteristics to the molecule, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-4-methylpiperidine typically involves the introduction of the difluoromethoxy group into a piperidine ring. One common method is the reaction of 4-methylpiperidine with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques. The choice of reagents and solvents is also critical to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-methylpiperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

3-(Difluoromethoxy)-4-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-methylpiperidine involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethoxy)-4-methylpiperidine
  • 3-(Methoxy)-4-methylpiperidine
  • 3-(Chloromethoxy)-4-methylpiperidine

Uniqueness

The presence of the difluoromethoxy group in 3-(Difluoromethoxy)-4-methylpiperidine imparts unique properties compared to its analogs. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

IUPAC Name

3-(difluoromethoxy)-4-methylpiperidine

InChI

InChI=1S/C7H13F2NO/c1-5-2-3-10-4-6(5)11-7(8)9/h5-7,10H,2-4H2,1H3

InChI Key

OIDIUVNKEJJVHD-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1OC(F)F

Origin of Product

United States

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